Pharmacological Profile of 2-(1H-indazol-4-yl)ethanamine Derivatives
Pharmacological Profile of 2-(1H-indazol-4-yl)ethanamine Derivatives
The following technical guide details the pharmacological profile of 2-(1H-indazol-4-yl)ethanamine and its derivatives. This analysis distinguishes this specific scaffold (C4-substituted indazole) from its structural isomers used in neuropsychiatry (e.g., tryptamines and N1-substituted indazoles like AL-34662), focusing on its primary utility in oncology and signal transduction modulation.
Executive Summary
The 2-(1H-indazol-4-yl)ethanamine scaffold represents a privileged structure in medicinal chemistry, distinct from its indole-based bioisostere, tryptamine. While tryptamines (indole-3-ethanamines) are predominantly serotonergic GPCR ligands, the indazol-4-yl moiety is a critical pharmacophore in the design of Type I and Type II kinase inhibitors .
This guide analyzes the scaffold's role in inhibiting Rho-associated protein kinase (ROCK) , Protein Kinase B (Akt/PKB) , and Phosphoinositide 3-kinase (PI3K) . It further elucidates the structural divergence that renders this scaffold a potent ATP-competitive inhibitor rather than a monoamine receptor agonist.
Key Pharmacological Features[1][2][3][4][5]
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Primary Target Class: Serine/Threonine and Tyrosine Kinases (ROCK, Akt, PI3K).
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Mechanism of Action: ATP-competitive inhibition; the indazole core functions as a "hinge binder" within the kinase ATP pocket.
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Structural Isosterism: A C4-position regioisomer of tryptamine (C3-substituted indole), resulting in a distinct vector that favors enzyme active sites over GPCR orthosteric pockets.
Structural Pharmacology & Isosterism
To understand the causality behind the pharmacological profile, one must analyze the structural relationship between the indazole-4-yl scaffold and established neurotransmitter ligands.
The "Position 4" Vector Shift
In tryptamine chemistry (5-HT2A agonists), the ethylamine side chain is located at the C3 position of the indole ring. In 2-(1H-indazol-4-yl)ethanamine , the side chain is shifted to the C4 position (on the benzene ring, adjacent to the bridgehead).
| Feature | Tryptamine (Indole-3-yl) | Indazol-4-yl-ethanamine |
| Core Heterocycle | Indole (Pyrrole-fused) | Indazole (Pyrazole-fused) |
| Side Chain Position | C3 (Pyrrole ring) | C4 (Benzene ring) |
| Primary Target | 5-HT2A/2C, 5-HT1A (GPCRs) | ROCK, Akt, PI3K (Kinases) |
| Binding Mode | Salt bridge to Asp3.32 (GPCR) | H-bond to Hinge Region (Kinase) |
Critical Insight: The shift from C3 to C4 alters the spatial orientation of the amine tail. In GPCRs, this prevents the amine from forming the canonical salt bridge with Aspartate 3.32 in the 5-HT receptor binding pocket, effectively nullifying psychedelic/serotonergic activity for this specific isomer. Instead, this geometry is optimal for projecting solubilizing groups into the solvent front of kinase domains.
Visualization of Pharmacophore Divergence
The following diagram illustrates the structural bifurcation between the serotonergic (psychedelic) pathway and the kinase inhibitory pathway based on the indazole substitution pattern.
Caption: Divergence of pharmacological activity based on indazole substitution vectors.
Core Pharmacology: Kinase Inhibition
The 2-(1H-indazol-4-yl)ethanamine moiety acts as a high-affinity anchor in the ATP-binding pocket of kinases. This section details the mechanism validated in compounds like GDC-0941 (Pictilisib) and various ROCK inhibitors.
Mechanism of Action: The "Hinge Binder"
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Anchoring: The indazole ring (specifically N1 and N2) forms critical hydrogen bonds with the "hinge region" of the kinase (the segment connecting the N-terminal and C-terminal lobes).
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Vector Projection: The C4-position substituent (the ethanamine tail or its derivatives) projects out of the ATP pocket towards the ribose-binding pocket or the solvent interface.
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Selectivity: Modifications to the ethanamine nitrogen (e.g., sulfonylation, urea formation) allow the molecule to reach the "selectivity pocket" (DFG motif), distinguishing between kinases like ROCK1 vs. ROCK2 or Akt vs. PKA.
Validated Targets and Potency
Research utilizing the indazol-4-yl core has yielded compounds with nanomolar efficacy.
| Target Kinase | Compound Class | Role of Indazol-4-yl Moiety | IC50 / Ki | Reference |
| PI3K (Class I) | Thienopyrimidines (e.g., GDC-0941) | Hinge binder; C4-substituent controls solubility | 3 nM (p110α) | |
| ROCK-I/II | Indazole-Ureas | Core scaffold; C4-amine links to hydrophobic tail | < 10 nM | |
| Akt (PKB) | Indazole-Pyridines | ATP-competitive inhibition | 10-50 nM |
Experimental Protocols
The following protocols ensure the synthesis and validation of 2-(1H-indazol-4-yl)ethanamine derivatives. These are self-validating systems where intermediate purity determines the success of the final biological assay.
Synthesis of the Core Scaffold
Objective: Access 2-(1H-indazol-4-yl)ethanamine from commercially available 4-bromoindazole.
Protocol:
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Protection: React 4-bromo-1H-indazole with DHP (3,4-dihydro-2H-pyran) and pTSA (catalytic) in DCM to form 1-(tetrahydro-2H-pyran-2-yl)-4-bromoindazole .
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Validation: TLC shows disappearance of starting material (Rf ~0.3) and appearance of protected product (Rf ~0.7).
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Vinyl Coupling (Suzuki-Miyaura):
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Reagents: Protected bromoindazole (1.0 eq), Potassium vinyltrifluoroborate (1.2 eq), PdCl2(dppf) (0.05 eq), Et3N (3.0 eq).
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Conditions: Reflux in n-Propanol for 4 hours.
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Product: 4-vinyl-1-THP-indazole.
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Hydroboration-Amination:
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React the vinyl intermediate with 9-BBN (0.5M in THF), followed by oxidative workup or direct amination using Hydroxylamine-O-sulfonic acid (HOSA).
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Deprotection: Acid hydrolysis (HCl/MeOH) removes the THP group.
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Final Product: 2-(1H-indazol-4-yl)ethanamine dihydrochloride.
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Kinase Binding Assay (Self-Validating)
Objective: Determine the binding affinity (Kd) of the derivative for ROCK1.
Method: LanthaScreen™ Eu Kinase Binding Assay.
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Reagents: Alexa Fluor® 647-labeled Tracer (ATP mimic), Europium-labeled anti-GST antibody, GST-tagged ROCK1 enzyme.
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Principle: FRET signal occurs between Eu-antibody (donor) and Tracer (acceptor) when tracer is bound.
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Displacement: The indazole derivative displaces the Tracer.
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Signal Loss: Decrease in FRET (Emission ratio 665nm/615nm) indicates binding.
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Validation:
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Positive Control: Staurosporine (Broad spectrum kinase inhibitor).
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Negative Control: DMSO only (Max FRET signal).
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Z-Factor: Must be > 0.5 for the assay to be considered valid.
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Biological Pathway Visualization
The following diagram details the downstream effects of inhibiting the ROCK pathway using an indazol-4-yl derivative, leading to vasodilation and actin cytoskeleton reorganization.
Caption: Mechanism of ROCK inhibition by indazole derivatives leading to smooth muscle relaxation.
References
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Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[1] Journal of Medicinal Chemistry.
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Feng, Y., et al. (2008). "Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho-kinase (ROCK) inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context: Discusses Indazole analogs in ROCK inhibition).
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May, J. A., et al. (2006).[2] "1-((S)-2-Aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity." Journal of Medicinal Chemistry. (Context: Contrasts N1-substituted indazoles vs C4-substituted).
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ChemSrc. (2023). "2-(1H-indazol-4-yl)ethanamine | CAS#: 1159511-46-2."[3]
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Nichols, D. E. (2012). "Structure–activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. (Context: Establishing the tryptamine SAR for comparison).
Sources
- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole: a medicinally important heterocyclic moiety [ouci.dntb.gov.ua]
- 3. 2-(1H-indazol-4-yl)ethanamine | CAS#:1159511-46-2 | Chemsrc [chemsrc.com]
